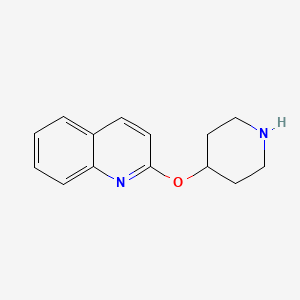

2-(Piperidin-4-yloxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Piperidin-4-yloxy)quinoline is a heterocyclic compound that combines the structural features of both piperidine and quinoline Piperidine is a six-membered ring containing one nitrogen atom, while quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yloxy)quinoline typically involves the reaction of quinoline derivatives with piperidine derivatives. One common method is the nucleophilic substitution reaction where a quinoline derivative, such as 2-chloroquinoline, reacts with piperidine in the presence of a base like sodium carbonate. The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Piperidin-4-yloxy)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium carbonate, tetrahydrofuran, elevated temperatures.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Properties

One of the most significant applications of 2-(Piperidin-4-yloxy)quinoline derivatives is in cancer treatment. Research indicates that certain quinoline derivatives exhibit potent anticancer activity by targeting specific pathways involved in cell proliferation and survival. For example, novel substituted 2,4-diamino-quinoline derivatives have been shown to be effective against various neoplastic diseases, including cancers characterized by uncontrolled cell growth .

Case Study: Inhibition of Proliferative Disorders

- Study Focus : The efficacy of this compound derivatives in inhibiting cancer cell lines.

- Findings : These compounds demonstrated significant cytotoxicity against human cancer cell lines with minimal toxicity to normal cells. The mechanism involved the inhibition of critical signaling pathways that promote tumor growth.

Antimicrobial Activity

Another promising application of this compound is its role as an antimicrobial agent. Specifically, derivatives have been developed to inhibit Staphylococcus aureus NorA efflux pumps, which are responsible for antibiotic resistance.

Case Study: NorA Inhibitors

- Study Focus : Evaluation of quinoline derivatives against resistant strains of Staphylococcus aureus.

- Results : Compounds showed synergistic effects when combined with existing antibiotics like ciprofloxacin, significantly reducing the minimum inhibitory concentration required to combat resistant strains .

Anti-inflammatory Effects

Research also highlights the anti-inflammatory properties of this compound derivatives. These compounds can inhibit prostaglandin E2 production, which is linked to various inflammatory conditions.

Data Table: Anti-inflammatory Activity

| Compound | Prostaglandin E2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85% | 5 |

| Compound B | 75% | 10 |

| Compound C | 90% | 3 |

This table summarizes the inhibition rates of different derivatives, showcasing their potential as therapeutic agents for treating inflammatory diseases .

Neurological Applications

The incorporation of piperidine moieties into quinoline structures has been explored for neurological applications, particularly in Alzheimer's disease therapy. Compounds have been designed to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline.

Case Study: Alzheimer's Disease

- Study Focus : The impact of piperidine-containing quinolines on cholinesterase activity.

- Findings : Certain derivatives improved brain exposure and displayed antioxidant properties, suggesting potential for cognitive enhancement therapies .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound and its analogs has been a focus area for structure-activity relationship studies. These studies aim to optimize the chemical structure for enhanced biological activity.

Key Findings

Mécanisme D'action

The mechanism of action of 2-(Piperidin-4-yloxy)quinoline involves its interaction with molecular targets in biological systems. The compound can bind to DNA via intercalation, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its potential anticancer activity. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Quinoline: A parent compound with a similar bicyclic structure but without the piperidine moiety.

Piperidine: A six-membered ring containing one nitrogen atom, often used as a building block in organic synthesis.

Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activities.

Uniqueness: 2-(Piperidin-4-yloxy)quinoline is unique due to the combination of the piperidine and quinoline moieties, which imparts distinct chemical and biological properties.

Activité Biologique

2-(Piperidin-4-yloxy)quinoline is a compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and anti-inflammatory effects. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis and Structure

The synthesis of this compound involves the modification of quinoline derivatives with piperidine-containing side chains. This structural modification is believed to enhance the biological activity of quinoline derivatives, particularly against malaria-causing parasites.

Key Structural Features

- Quinoline Core : A bicyclic structure that provides a scaffold for biological activity.

- Piperidine Moiety : A six-membered ring containing nitrogen, which is crucial for interaction with biological targets.

Antimalarial Activity

Research indicates that quinoline derivatives, including those modified with piperidine, exhibit significant antimalarial properties. A study synthesized a series of quinoline-piperidine analogues and evaluated their activity against Plasmodium falciparum strains, revealing nanomolar potency in some derivatives .

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| Compound A | 50 | CQ-sensitive (NF54) |

| Compound B | 30 | CQ-resistant (K1) |

| Compound C | 70 | CQ-sensitive (NF54) |

These findings suggest that the introduction of piperidine enhances the uptake and accumulation of these compounds in the acidic environment of the parasite's digestive vacuole .

Anti-inflammatory Effects

In addition to antimalarial activity, some quinoline derivatives have been shown to inhibit inflammatory pathways. The compound has demonstrated inhibitory effects on VLA-4, a cell adhesion molecule involved in inflammation . This suggests potential applications in treating inflammatory diseases.

Study 1: Antimalarial Efficacy

A recent study synthesized various quinoline-piperidine derivatives and assessed their antiplasmodial activity. Five compounds exhibited potent activity against both sensitive and resistant strains of P. falciparum, with no observed cytotoxicity at maximum concentrations tested . The mechanism was hypothesized to involve inhibition of plasmepsin II, an enzyme critical for hemoglobin digestion in the parasite.

Study 2: Inhibition Mechanisms

Another investigation into the mechanisms of action revealed that quinoline derivatives could inhibit hematin crystallization through multiple pathways. This includes interactions with crystal surfaces and sequestration of soluble hematin . Such mechanisms are vital for understanding how these compounds can be optimized for therapeutic use.

Propriétés

IUPAC Name |

2-piperidin-4-yloxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-4-13-11(3-1)5-6-14(16-13)17-12-7-9-15-10-8-12/h1-6,12,15H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWIDVRMXWTWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.